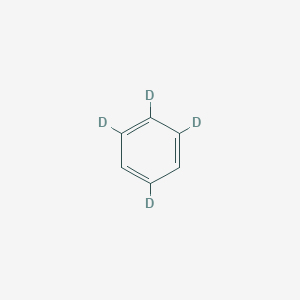

(1,2,3,5-~2~H_4_)Benzene

Overview

Description

Synthesis Analysis

The synthesis of benzene derivatives, such as those related to (1,2,3,5-2H4)Benzene, involves complex chemical processes. For instance, the synthesis of related compounds like trisubstituted benzene derivatives has been reported using various catalytic systems and under different reaction conditions, highlighting the intricate methods required to modify benzene cores for different applications (Beckmann, Rüttinger, & Schwich, 2008).

Molecular Structure Analysis

Benzene derivatives, including the one , exhibit fascinating molecular structures that have been extensively studied. Research shows that these structures can be characterized using advanced techniques like X-ray diffraction, providing detailed insights into their geometrical configuration and molecular bonding (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

Benzene and its derivatives are known for participating in a variety of chemical reactions. These compounds can undergo processes such as substitution reactions, where different groups replace hydrogen atoms on the benzene ring, leading to a wide array of chemical properties and functionalities. The specific reactions and properties would depend on the substituents attached to the benzene core (Zhang Qin-chun, 2008).

Physical Properties Analysis

The physical properties of benzene derivatives, such as melting point, boiling point, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. Detailed studies and analyses provide valuable information for the utilization and handling of these compounds (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of (1,2,3,5-2H4)Benzene and related derivatives are determined by their molecular structure and the electronic configuration of the benzene ring. These properties include reactivity, acidity, and the ability to form complexes with other molecules. Understanding these chemical properties is essential for predicting the behavior of these compounds in various chemical environments and reactions (Habib, Sanchiz, & Janiak, 2008).

Scientific Research Applications

Synthesis and Characterization of Hexaarylbenzenes

One significant application of benzene derivatives like (1,2,3,5-2H₄)Benzene in scientific research involves the synthesis and characterization of hexaarylbenzenes. These compounds, which are created through the replacement of benzene's hydrogen atoms with various substituents, demonstrate the extraordinary structural diversity benzene derivatives can achieve. A study by Suzuki, Segawa, Itami, and Yamaguchi (2015) highlighted a programmed synthesis approach using C-H activation, cross-coupling, and [4+2] cycloaddition reactions, enabling the isolation and structure-property characterization of hexaarylbenzenes with unique aryl substituents. This method not only allows for the exploration of benzene's structural diversity but also has implications for creating materials for pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Hybrid Organic/Inorganic Benzene Derivatives

Another research area involves the study of hybrid organic/inorganic benzene derivatives, such as the work done by Marwitz et al. (2009). They investigated a compound that bridges the properties of benzene and its inorganic isoelectronic relative, borazine, leading to insights into aromaticity and delocalization. Such studies are crucial for advancing the understanding of fundamental chemistry concepts and exploring new materials for biomedical research and materials science applications (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).

Supramolecular Chemistry Applications

Benzene derivatives also play a vital role in supramolecular chemistry, as demonstrated by Cantekin, de Greef, and Palmans (2012). Their work on benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of benzene's simple structure in applications ranging from nanotechnology to biomedical fields. The self-assembly behavior of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding is particularly noteworthy for its potential in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).

Aromatic Chemistry and Aromaticity

The study of aromatic chemistry, particularly concerning benzene and its derivatives, continues to be a rich field of research. Wu et al. (2015) reported on the synthesis of a hybrid inorganic/organic benzene derivative, demonstrating its aromaticity through experimental and computational evidence. This research not only contributes to a deeper understanding of aromatic compounds but also explores their potential reactivity and applications in creating new materials and chemical processes (Wu, Kong, Li, Ganguly, & Kinjo, 2015).

Mechanism of Action

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,3,5-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584343 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14941-52-7 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14941-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)